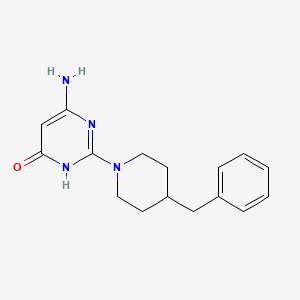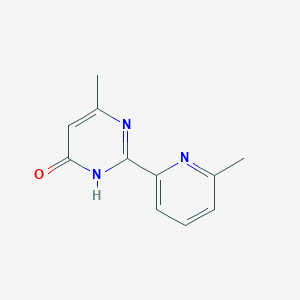
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-, more commonly referred to as MPMP, is a type of pyrimidinone derivative. It is an important research compound that has been studied extensively due to its potential applications in both scientific research and medical fields. This article will explore the synthesis method of MPMP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Synthesis
- Methods/Procedures : The synthesis involves a photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines .
- Results/Outcomes : The reaction affords a broad range of fully substituted 1H-imidazoles in good yields, demonstrating good functional group tolerance and broad substrate scope .
Application 2: Pharmaceutical Research
- Results/Outcomes : High-quality reference standards like this compound are crucial for obtaining accurate results in pharmaceutical research .
Application 7: Advanced Synthesis Techniques
- Methods/Procedures : The synthesis process utilizes a dual photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines .
- Results/Outcomes : The method provides a broad range of fully substituted 1H-imidazoles in good yields, featuring good functional group tolerance, broad substrate scope, high step economy, and the potential for gram-scale synthesis .
Application 8: Anticancer Drug Research
- Methods/Procedures : Synthesis of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing pyridazinone moiety and evaluation of their enzymatic inhibitory activity against c-Met kinase .
- Results/Outcomes : Some derivatives showed promising activity, with one compound exhibiting superior activity to the positive control Foretinib, indicating potential for further development as anticancer agents .
Application 9: Chemical Reference Standards
Eigenschaften
IUPAC Name |
4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIQCPDKFNLWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558063 | |
| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)- | |
CAS RN |
112451-28-2 | |
| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
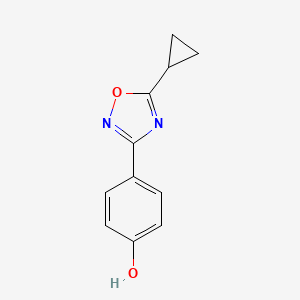
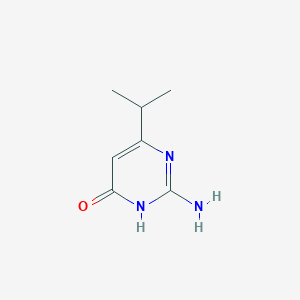
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
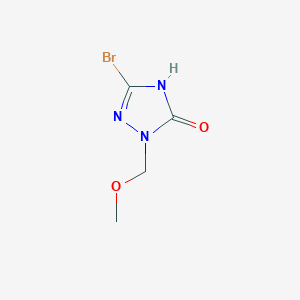
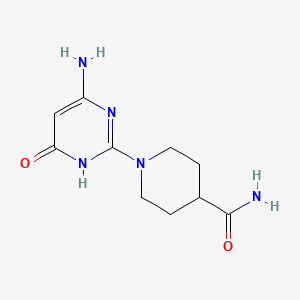
![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)
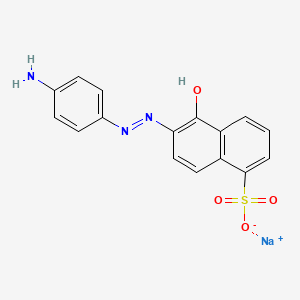
![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
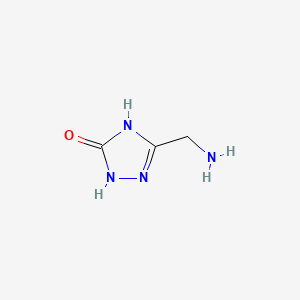
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

